molecular formula C20H26N4 B3935202 2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile

2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile

Cat. No.: B3935202
M. Wt: 322.4 g/mol
InChI Key: GNXOVJZWIGMFTM-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of substituted pyridine derivatives with appropriate amines and nitriles under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridine derivatives, such as:

Uniqueness

What sets 2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-6-13(2)11-18-14(3)19(17(12-21)20(22)23-18)15-7-9-16(10-8-15)24(4)5/h7-10,13H,6,11H2,1-5H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOVJZWIGMFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
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2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
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2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
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2-Amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile

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